molecular formula C9H12N2O B2372404 2-(Cyclopropylmethoxy)-6-methylpyrazine CAS No. 2197876-55-2

2-(Cyclopropylmethoxy)-6-methylpyrazine

Cat. No.: B2372404
CAS No.: 2197876-55-2
M. Wt: 164.208
InChI Key: OXIYOXXBWUWCHG-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-6-methylpyrazine is a heterocyclic organic compound that features a pyrazine ring substituted with a cyclopropylmethoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-6-methylpyrazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dimethylpyrazine and cyclopropylmethanol.

    Reaction Conditions: The cyclopropylmethanol is first converted to cyclopropylmethoxy chloride using thionyl chloride (SOCl2) under reflux conditions.

    Nucleophilic Substitution: The cyclopropylmethoxy chloride is then reacted with 2,6-dimethylpyrazine in the presence of a base such as potassium carbonate (K2CO3) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-6-methylpyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of pyrazine N-oxides.

    Reduction: Formation of reduced pyrazine derivatives.

    Substitution: Formation of various substituted pyrazine compounds.

Scientific Research Applications

2-(Cyclopropylmethoxy)-6-methylpyrazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-6-methylpyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropylmethoxy group can enhance the compound’s binding affinity and selectivity for its target, while the pyrazine ring can participate in π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopropylmethoxy)pyrazine: Lacks the methyl group at the 6-position.

    6-Methylpyrazine: Lacks the cyclopropylmethoxy group.

    2-Methoxypyrazine: Contains a methoxy group instead of a cyclopropylmethoxy group.

Uniqueness

2-(Cyclopropylmethoxy)-6-methylpyrazine is unique due to the presence of both the cyclopropylmethoxy and methyl groups, which can influence its chemical reactivity and biological activity

Biological Activity

2-(Cyclopropylmethoxy)-6-methylpyrazine is a heterocyclic organic compound characterized by a pyrazine ring substituted with a cyclopropylmethoxy group and a methyl group. This compound has garnered interest in various scientific fields, particularly for its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure

The molecular formula of this compound is C_{10}H_{12}N_{2}O, and it features a unique combination of functional groups that influence its reactivity and biological interactions.

Synthesis Methodology

The synthesis typically involves the following steps:

  • Starting Materials : The synthesis begins with commercially available 2,6-dimethylpyrazine and cyclopropylmethanol.
  • Conversion : Cyclopropylmethanol is converted to cyclopropylmethoxy chloride using thionyl chloride (SOCl₂) under reflux conditions.
  • Nucleophilic Substitution : The cyclopropylmethoxy chloride is reacted with 2,6-dimethylpyrazine in the presence of potassium carbonate (K₂CO₃) to yield the desired compound.

Reactions

This compound can undergo various reactions, including:

  • Oxidation : Using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding pyrazine derivatives.
  • Reduction : Employing lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to obtain reduced pyrazine derivatives.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that pyrazine derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Pyrazine derivatives have been explored for their ability to induce apoptosis in cancer cells, potentially through the modulation of specific signaling pathways involved in cell survival and proliferation.

Enzyme Inhibition

The compound has been investigated as a potential enzyme inhibitor. Its structural features may enhance binding affinity to target enzymes, making it a candidate for drug development aimed at diseases where enzyme dysregulation is a factor.

Case Studies

  • Antiviral Activity : A study on related compounds demonstrated antiviral effects against human cytomegalovirus (HCMV), suggesting that this compound could be further explored for similar applications .
  • Cytotoxicity Testing : In vitro testing on murine leukemic cells showed varying degrees of cytotoxicity among pyrazine derivatives, indicating the need for further investigations into structure-activity relationships .
  • Mechanistic Insights : Research into the mechanism of action revealed that the interaction between the compound and specific molecular targets could modulate their activity, highlighting its potential therapeutic applications .

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
This compoundCyclopropylmethoxy + methyl groupsAntimicrobial, anticancer
2-(Cyclopropylmethoxy)pyrazineLacks methyl group at 6-positionLimited biological data
6-MethylpyrazineLacks cyclopropylmethoxy groupAntimicrobial activity noted
2-MethoxypyrazineContains methoxy instead of cyclopropylFlavoring agent

Properties

IUPAC Name

2-(cyclopropylmethoxy)-6-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7-4-10-5-9(11-7)12-6-8-2-3-8/h4-5,8H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIYOXXBWUWCHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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